molecular formula C20H19N3O2S2 B2492095 (Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide CAS No. 299952-78-6

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide

Cat. No.: B2492095
CAS No.: 299952-78-6
M. Wt: 397.51
InChI Key: JKUXWRZAQQRFPN-LGMDPLHJSA-N
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Description

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide is a useful research compound. Its molecular formula is C20H19N3O2S2 and its molecular weight is 397.51. The purity is usually 95%.
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Biological Activity

(Z)-3-(5-(4-methylbenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)-N'-phenylpropanehydrazide is a complex organic compound belonging to the thiazolidinone class. This compound has attracted significant attention due to its potential biological activities, particularly in antimicrobial and anticancer domains. This article explores its biological activity, mechanisms of action, structure-activity relationships, and comparisons with similar compounds.

Chemical Structure

The compound features a thiazolidinone core structure, characterized by the presence of a thiazolidine ring and various functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C19H22N2O2S\text{C}_{19}\text{H}_{22}\text{N}_2\text{O}_2\text{S}

Antimicrobial Activity

Research indicates that compounds with similar thiazolidinone frameworks exhibit significant antibacterial effects against various pathogens, including both Gram-positive and Gram-negative bacteria. The presence of the 4-methylbenzylidene substituent enhances the structural diversity and potential reactivity of the compound, contributing to its antimicrobial properties.

Table 1: Antimicrobial Activity Against Pathogens

PathogenActivity LevelReference
Staphylococcus aureusHigh
Escherichia coliModerate
Pseudomonas aeruginosaLow

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies have shown that derivatives of thiazolidinones can exhibit cytotoxic effects against various cancer cell lines.

Table 2: Cytotoxic Effects on Cancer Cell Lines

Cell LineIC50 (µM)Reference
A549 (Lung)7
MCF-7 (Breast)6
HL-60 (Leukemia)5

The mechanism of action for this compound involves interaction with specific enzymes and receptors within microbial and cancer cells. Molecular docking studies suggest that it may inhibit enzymes involved in bacterial cell wall synthesis or modulate pathways critical for cancer cell proliferation.

Structure-Activity Relationship (SAR)

The structure-activity relationship plays a crucial role in determining the biological activity of this compound. Variations in substituents can significantly impact efficacy. For instance, the presence of specific aromatic groups has been linked to increased potency against certain strains of bacteria and cancer cells.

Table 3: Comparison with Similar Compounds

Compound NameStructure HighlightsBiological ActivityUniqueness
N-(4-Oxo-2-thioxo-thiazolidin-3-yl)benzamideThiazolidinone coreAntimicrobialLacks hydroxyl substituent
5-benzylidene derivativesVarying aromatic groupsAntifungalDifferent substitution patterns
4-hydroxy derivativesHydroxylated aromatic ringsAntibacterialEnhanced solubility

Case Studies

  • Antibacterial Efficacy: A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus, with an IC50 value indicating strong inhibition.
  • Cytotoxicity in Cancer Models: Another research effort highlighted its effectiveness against A549 lung cancer cells, suggesting potential as a therapeutic agent in oncology.

Properties

IUPAC Name

3-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N'-phenylpropanehydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S2/c1-14-7-9-15(10-8-14)13-17-19(25)23(20(26)27-17)12-11-18(24)22-21-16-5-3-2-4-6-16/h2-10,13,21H,11-12H2,1H3,(H,22,24)/b17-13-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKUXWRZAQQRFPN-LGMDPLHJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCC(=O)NNC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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